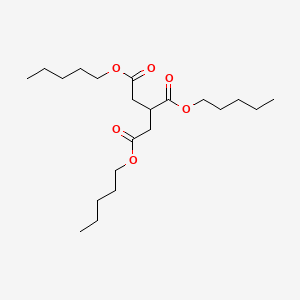
Tripentyl propane-1,2,3-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tripentyl propane-1,2,3-tricarboxylate is an organic compound with the molecular formula C21H38O6. It is a tricarboxylate ester, meaning it contains three ester functional groups. This compound is known for its use as a plasticizer, which is a substance added to materials to increase their flexibility, workability, and durability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tripentyl propane-1,2,3-tricarboxylate can be synthesized through the esterification of propane-1,2,3-tricarboxylic acid with pentanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Tripentyl propane-1,2,3-tricarboxylate primarily undergoes ester hydrolysis, where the ester bonds are broken down into the corresponding carboxylic acid and alcohol. This reaction can be catalyzed by acids or bases .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water as a reagent.
Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the ester to form carboxylic acids.
Major Products Formed
Hydrolysis: Propane-1,2,3-tricarboxylic acid and pentanol.
Oxidation: Carboxylic acids derived from the oxidation of the ester groups.
Scientific Research Applications
Tripentyl propane-1,2,3-tricarboxylate has several applications in scientific research:
Mechanism of Action
The primary mechanism of action for tripentyl propane-1,2,3-tricarboxylate involves its role as a plasticizer. By integrating into polymer matrices, it reduces intermolecular forces, thereby increasing the flexibility and workability of the material. This compound does not have a specific biological target but exerts its effects through physical interactions with polymer chains .
Comparison with Similar Compounds
Similar Compounds
- Triethyl propane-1,2,3-tricarboxylate
- Tributyl propane-1,2,3-tricarboxylate
- Trioctyl propane-1,2,3-tricarboxylate
Uniqueness
Tripentyl propane-1,2,3-tricarboxylate is unique due to its specific ester groups, which provide a balance between flexibility and durability. Compared to triethyl and tributyl esters, it offers better mechanical properties and lower volatility, making it more suitable for applications requiring long-term stability .
Properties
CAS No. |
5333-53-9 |
|---|---|
Molecular Formula |
C21H38O6 |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
tripentyl propane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C21H38O6/c1-4-7-10-13-25-19(22)16-18(21(24)27-15-12-9-6-3)17-20(23)26-14-11-8-5-2/h18H,4-17H2,1-3H3 |
InChI Key |
ZAFQKNMWLKQGSY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)CC(CC(=O)OCCCCC)C(=O)OCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


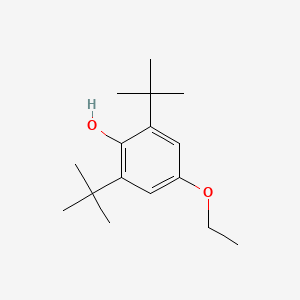
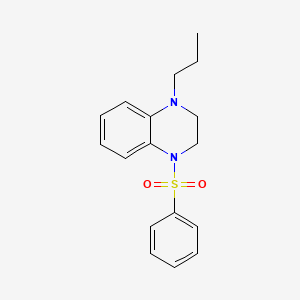
![2-[(E)-1-carboxy-1-phenylhex-1-en-2-yl]benzoic acid](/img/structure/B14735193.png)

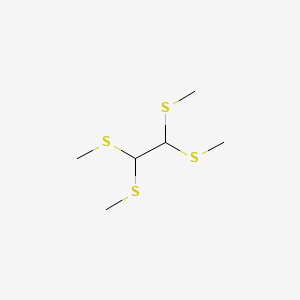
![1-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}-1H-benzimidazole](/img/structure/B14735212.png)
![9,10-Anthracenedione, 1,8-dihydroxy-4-[[3-(1-hydroxyethyl)phenyl]amino]-5-nitro-](/img/structure/B14735213.png)
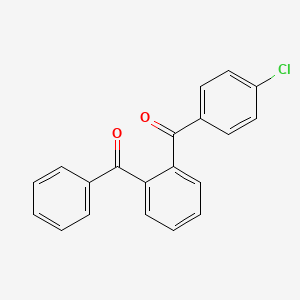
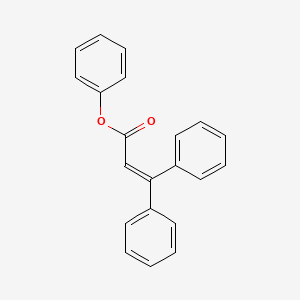
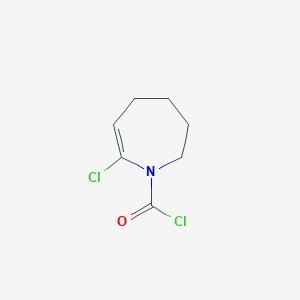
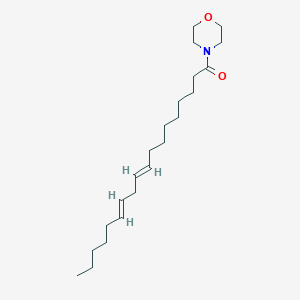
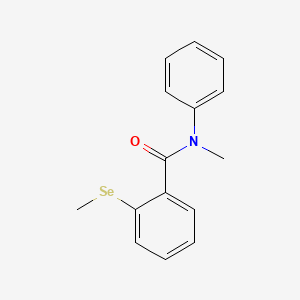
![(2R)-2-Nitrobicyclo[2.2.1]heptane](/img/structure/B14735260.png)
![4-[2-(4-Methylphenyl)propan-2-yl]benzoic acid](/img/structure/B14735266.png)
